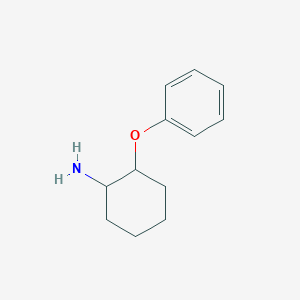

2-Phenoxycyclohexan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-phenoxycyclohexan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-3,6-7,11-12H,4-5,8-9,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGJCAFDTQVYZEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 Phenoxycyclohexan 1 Amine

Established Synthetic Routes to 2-Phenoxycyclohexan-1-amine

Traditional methods for synthesizing this compound and its derivatives rely on well-understood organic reactions. These routes are often favored for their reliability and scalability.

Enantioselective Synthesis Approaches for this compound

The biological activity of chiral amines is often dependent on their stereochemistry. Consequently, enantioselective synthesis is a critical area of focus. One notable method involves the condensation of a ketone, such as acetophenone, with a chiral auxiliary like (R)-tert-butylsulfinamide. youtube.com This reaction, facilitated by a Lewis acid like titanium tetraethoxide, produces a chiral sulfinamide. youtube.com Subsequent diastereoselective reduction of the C=N double bond using a hydride reagent such as sodium borohydride (B1222165) can yield the desired enantiomer of the amine. youtube.com The choice of reducing agent is crucial; for instance, L-selectride can lead to the opposite diastereomer. youtube.com This strategy allows for the controlled synthesis of specific stereoisomers of amines related to this compound.

Nucleophilic Substitution Pathways in this compound Synthesis

Nucleophilic substitution represents a fundamental and versatile strategy for amine synthesis. libretexts.org In the context of this compound, this can involve the reaction of a halogenated cyclohexane (B81311) derivative with ammonia (B1221849) or an appropriate amine. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the halogenoalkane, displacing the halide ion. chemguide.co.uk

A significant challenge in using ammonia as the nucleophile is the potential for multiple substitutions, leading to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. libretexts.orgchemguide.co.uk This occurs because the primary amine product is often a better nucleophile than ammonia itself. chemguide.co.uk To favor the formation of the primary amine, a large excess of ammonia is typically used. chemguide.co.uk

The Gabriel synthesis offers a more controlled alternative by using a phthalimide (B116566) salt as the nucleophile. libretexts.org The phthalimide anion reacts with an alkyl halide, and subsequent hydrolysis or hydrazinolysis cleaves the phthalimide group to yield the primary amine. This method effectively prevents over-alkylation.

Intramolecular nucleophilic substitution is another powerful variant, particularly for constructing cyclic amine structures. youtube.com For instance, a molecule containing both an amine and a leaving group can undergo an internal reaction to form a heterocyclic system. youtube.com

| Reagent/Method | Description | Outcome |

| Ammonia | Reacts with a halogenated cyclohexane. | Can lead to a mixture of primary, secondary, and tertiary amines due to multiple substitutions. libretexts.orgchemguide.co.uk |

| Gabriel Synthesis | Utilizes phthalimide as a protected form of ammonia. | Prevents over-alkylation and yields the primary amine. libretexts.org |

| Intramolecular Substitution | An internal reaction within a molecule containing both an amine and a leaving group. | Forms cyclic amine structures. youtube.com |

Exploration of Analogous Synthesis Routes for Related Phenoxycyclohexylamines

The synthesis of analogs of this compound provides valuable insights into structure-activity relationships and can lead to compounds with improved properties. nih.gov Synthetic strategies often involve modifications to the cyclohexane ring or the phenyl group. For instance, analogs have been prepared by introducing methyl or methoxy (B1213986) groups to the rings. nih.gov

The synthesis of pyrrolidine (B122466) analogues of related compounds has been achieved starting from carbohydrate-derived nitrones. nih.gov Nucleophilic addition of groups like trimethylsilyl (B98337) cyanide to these nitrones introduces the necessary aminomethyl substituent. nih.gov Another example involves the synthesis of rofecoxib (B1684582) analogs through a condensation-cyclization reaction of a phenylacetic acid derivative with a bromoacetophenone. primescholars.com These examples highlight the diverse synthetic pathways available for creating a wide range of structurally related amines.

Advanced Synthetic Techniques Applicable to this compound

Modern synthetic chemistry offers a range of sophisticated techniques that can be applied to the synthesis of complex amines like this compound, often providing greater efficiency and selectivity.

Transition Metal-Catalyzed Reactions for Amine Scaffolds

Transition metal-catalyzed reactions have become indispensable tools for the formation of carbon-nitrogen bonds, offering powerful methods for the synthesis of amines. researchgate.netrsc.org These reactions often proceed under mild conditions and with high functional group tolerance.

One of the most significant advancements is the transition metal-catalyzed amination of aryl and alkyl halides (Buchwald-Hartwig amination), which allows for the direct formation of C-N bonds. google.com Palladium catalysts are commonly employed for this purpose. researchgate.net

Furthermore, transition metals can catalyze the reductive amination of carbonyl compounds. For example, iridium complexes have been shown to effectively catalyze the direct reductive amination of ketones to primary amines using ammonium formate (B1220265) as both the nitrogen and hydrogen source. organic-chemistry.org Another approach involves the use of amorphous cobalt particles to catalyze reductive amination using hydrogen gas and aqueous ammonia. organic-chemistry.org

Transition metal catalysis also enables C-H bond activation, allowing for the direct functionalization of C-H bonds to form C-N bonds. rsc.org This strategy offers a highly atom-economical approach to amine synthesis. These advanced methods provide powerful and flexible routes to a wide array of amine scaffolds, including those of this compound and its derivatives.

One-Pot Multicomponent Reactions for Derivatization

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating portions of each starting material. While no MCRs have been specifically reported for the derivatization of this compound, one could envision its use in well-known MCRs to generate a library of diverse derivatives.

For instance, if this compound were synthesized, it could serve as the amine component in reactions like the Ugi or Passerini reactions. A hypothetical Ugi four-component reaction (Ugi-4CR) could involve the reaction of this compound with an aldehyde, a carboxylic acid, and an isocyanide. This would theoretically yield a complex α-acylamino carboxamide derivative in a single, atom-economical step.

A potential reaction scheme is presented below:

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Hypothetical Product |

| This compound | Aldehyde | Carboxylic Acid | Isocyanide | α-(Acylamino)-N-(2-phenoxycyclohexyl)carboxamide |

This table represents a hypothetical application of the Ugi reaction and is not based on experimentally verified results for this specific substrate.

Synthesis of Stereoisomers of this compound

The structure of this compound contains two stereocenters, at C1 and C2 of the cyclohexane ring. This gives rise to the possibility of four stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The synthesis of specific stereoisomers requires careful control over the reaction conditions and the use of chiral reagents or catalysts.

Diastereoselective Control in Synthesis

Diastereoselective control focuses on selectively forming one diastereomer over another (e.g., cis vs. trans). A common strategy to synthesize 1,2-disubstituted cyclohexanes with good diastereoselectivity is through the reductive amination of a corresponding ketone. In a hypothetical synthesis, the reductive amination of 2-phenoxycyclohexanone (B3378262) could be employed. The choice of reducing agent and reaction conditions would be critical in influencing the stereochemical outcome. wikipedia.orgorganic-chemistry.org For example, the use of bulky reducing agents might favor the formation of the trans isomer due to steric hindrance, leading to the hydride attacking from the less hindered face of the intermediate imine.

Another potential route for diastereoselective synthesis is the nucleophilic ring-opening of cyclohexene (B86901) oxide. Reaction of cyclohexene oxide with phenoxide would yield a trans-2-phenoxycyclohexanol. Subsequent activation of the hydroxyl group and displacement with an amine source (e.g., via an S_N2 reaction) would proceed with an inversion of configuration, potentially leading to a cis-2-phenoxycyclohexan-1-amine. Conversely, direct aminolysis of cyclohexene oxide can also be a route, often yielding trans products. researchgate.netresearchgate.net

Approaches to Enantioselective Control

Achieving enantioselective control, the selective formation of one enantiomer over its mirror image, is a significant challenge in modern organic synthesis. For a molecule like this compound, several advanced strategies could be hypothetically applied.

One such approach is asymmetric reductive amination. This could involve the use of a chiral auxiliary on the amine or the use of a chiral catalyst. For instance, a chiral Brønsted acid or a transition metal complex with a chiral ligand could be used to catalyze the reduction of the imine intermediate formed from 2-phenoxycyclohexanone and an amine source, thereby inducing enantioselectivity.

Enzymatic reactions offer another powerful tool for enantioselective synthesis. Imine reductases (IREDs) or amine dehydrogenases (AmDHs) are classes of enzymes that can catalyze the reduction of imines to amines with high enantioselectivity. A chemoenzymatic approach could involve the formation of the imine from 2-phenoxycyclohexanone, followed by an enzymatic reduction to yield an enantiomerically enriched this compound. Such methods have been successfully applied to the synthesis of other chiral amines.

A summary of potential stereoselective strategies is provided in the table below:

| Stereocontrol | Potential Method | Key Principle |

| Diastereoselective | Reductive amination of 2-phenoxycyclohexanone | Steric control during hydride delivery to the imine intermediate. |

| Ring-opening of cyclohexene oxide | Stereospecific nature of epoxide opening reactions (e.g., S_N2). | |

| Enantioselective | Asymmetric Catalysis | Use of chiral catalysts (metal-based or organocatalysts) to create a chiral environment for the reaction. |

| Biocatalysis (e.g., with IREDs) | Enzyme's active site provides a highly specific chiral environment for the reduction of the imine. |

This table outlines potential strategies based on established chemical principles, as direct experimental data for this compound is not available.

Chemical Reactivity and Derivatization of 2 Phenoxycyclohexan 1 Amine

Amine Functional Group Transformations

The primary amine group in 2-Phenoxycyclohexan-1-amine is a nucleophilic center, making it susceptible to a variety of chemical transformations. These reactions are fundamental to the synthesis of a diverse range of derivatives.

Acylation Reactions to Yield Amides

Primary amines, such as this compound, readily undergo acylation reactions with acylating agents like acid chlorides, acid anhydrides, or carboxylic acids to form stable amide derivatives. mnstate.eduyoutube.com This reaction involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the acylating agent. mnstate.edu

The general transformation can be represented as follows:

Reaction with Acid Chlorides: In the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the HCl byproduct, this compound would react with an acid chloride (R-COCl) to yield the corresponding N-(2-phenoxycyclohexyl)amide.

Reaction with Acid Anhydrides: Similarly, reaction with an acid anhydride (B1165640) ((RCO)₂O) would produce the amide and a carboxylic acid as a byproduct.

Reaction with Carboxylic Acids: Direct condensation with a carboxylic acid (R-COOH) is also possible, often requiring a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or a borate-based reagent to facilitate the dehydration process and drive the reaction towards amide formation. nih.gov

These acylation reactions are highly versatile, allowing for the introduction of a wide array of acyl groups (R-CO) onto the nitrogen atom, thereby modifying the compound's physical and chemical properties.

Table 1: Examples of Acylating Agents and Expected Amide Products

| Acylating Agent | General Structure | Expected Amide Product from this compound |

| Acetyl Chloride | CH₃COCl | N-(2-phenoxycyclohexyl)acetamide |

| Benzoyl Chloride | C₆H₅COCl | N-(2-phenoxycyclohexyl)benzamide |

| Acetic Anhydride | (CH₃CO)₂O | N-(2-phenoxycyclohexyl)acetamide |

Nucleophilic Reactivity in Substitution Reactions

The lone pair of electrons on the nitrogen atom of this compound imparts significant nucleophilic character, enabling it to participate in nucleophilic substitution reactions. organic-chemistry.orgucsb.edu As a primary amine, it can react with alkyl halides in SN2 reactions to form secondary amines. chemguide.co.ukyoutube.com

However, a significant challenge in such reactions is the potential for multiple alkylations. chemguide.co.uk The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to further reaction with the alkyl halide to produce a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. To favor the formation of the secondary amine, a large excess of the primary amine is typically used.

The general sequence of these substitution reactions is as follows:

Primary Amine to Secondary Amine: this compound + R-X → N-alkyl-2-phenoxycyclohexan-1-amine

Secondary Amine to Tertiary Amine: N-alkyl-2-phenoxycyclohexan-1-amine + R-X → N,N-dialkyl-2-phenoxycyclohexan-1-amine

Tertiary Amine to Quaternary Ammonium Salt: N,N-dialkyl-2-phenoxycyclohexan-1-amine + R-X → N,N,N-trialkyl-2-phenoxycyclohexan-1-ammonium halide

The nucleophilicity of amines generally follows the trend: secondary amine > primary amine > ammonia (B1221849). chemguide.co.uk

Oxidation Reactions

The nitrogen atom in this compound exists in a reduced state and can be oxidized by various oxidizing agents. The products of such oxidations depend on the nature of the oxidizing agent and the reaction conditions.

Oxidation to Imines and Oximes: Mild oxidation of primary amines can lead to the formation of imines. Further oxidation or specific reaction conditions can yield oximes. For instance, the aerobic oxidation of cyclohexylamines to cyclohexanone (B45756) oximes is an industrially significant process. researchgate.net

Oxidation to Nitro Compounds: Stronger oxidizing agents can potentially oxidize the primary amine to a nitro group (-NO₂), though this transformation often requires specific reagents to avoid side reactions.

Oxidation States of Nitrogen: Nitrogen can exist in a wide range of oxidation states in organic compounds, from -3 in amines to +5 in some nitrogen oxides. libretexts.org The oxidation of this compound would involve an increase in the oxidation state of the nitrogen atom.

The presence of the cyclohexane (B81311) ring also presents the possibility of oxidation at the carbon atoms, particularly at the allylic position if unsaturation is introduced. researchgate.net

Reactions with Carbon Dioxide (General Amine Reactivity)

Amines, including this compound, can react with carbon dioxide in a reversible reaction to form carbamic acids and their corresponding salts (carbamates). nih.govnih.gov This reaction is of significant industrial importance, particularly in the context of carbon capture technologies. nih.gov

The generally accepted mechanism involves the nucleophilic attack of the amine on the electrophilic carbon of CO₂. nih.gov The presence of a second amine molecule or another base facilitates the deprotonation of the initially formed zwitterionic intermediate to yield the more stable carbamate (B1207046) salt. researchgate.net

The reaction can be represented as:

2 RNH₂ + CO₂ ⇌ RNHCO₂⁻ + RNH₃⁺

The efficiency of this reaction can be influenced by factors such as the basicity of the amine and the reaction conditions.

Cyclohexane Ring Modifications

Beyond the reactivity of the amine group, the cyclohexane ring of this compound can also undergo chemical modifications.

Functionalization at Various Ring Positions

Introducing additional functional groups onto the cyclohexane ring can lead to a wide range of new derivatives with potentially altered biological or chemical properties. The presence of the existing phenoxy and amine substituents will influence the regioselectivity of these reactions.

Substitution Reactions: While direct substitution on an unsubstituted cyclohexane ring is challenging, the existing functional groups can be used to direct further functionalization. For instance, reactions that proceed via radical mechanisms could potentially introduce substituents at various positions on the ring.

Ring-Opening and Rearrangement: Under specific conditions, particularly with strained or appropriately substituted cyclohexane derivatives, ring-opening or rearrangement reactions can occur. For example, ring-opening cyclization of cyclohexane-1,3-dione-2-spirocyclopropanes with primary amines has been shown to be an efficient method for synthesizing substituted indoles. nih.gov While not directly applicable to this compound, this illustrates the potential for complex transformations involving the cyclohexane core.

Conformational Considerations: The cyclohexane ring exists predominantly in a chair conformation. The substituents (phenoxy and amino groups) will occupy either axial or equatorial positions, and the relative stability of these conformers can influence the reactivity of the molecule. libretexts.org

Further research would be necessary to explore specific and controlled methods for the functionalization of the cyclohexane ring in this compound.

Stereospecific Reactions on the Cyclohexane Ring

The stereochemistry of the cyclohexane ring in this compound, which exists as different stereoisomers (e.g., cis and trans), plays a crucial role in its reactions. Stereospecific reactions are those in which different stereoisomers of the starting material react to give stereoisomerically different products. masterorganicchemistry.com While specific documented examples for this exact molecule are sparse, its reactivity can be predicted based on established mechanistic principles.

Reactions involving the amine and phenoxy groups can proceed with high stereocontrol, often due to the participation of these groups in the reaction mechanism. For instance, intramolecular reactions where the amine or the ether oxygen acts as a nucleophile can lead to the formation of bicyclic products with a defined stereochemistry.

The relative orientation of the amine and phenoxy groups (cis or trans) will dictate the feasibility and outcome of such cyclization reactions. Similarly, reactions on a derivatized form, such as an epoxide formed on the cyclohexane ring, would undergo stereospecific ring-opening by nucleophiles, with the regioselectivity and stereoselectivity being influenced by the neighboring phenoxy and amino substituents. In many cases, reactions on substituted cyclohexanes proceed with high diastereoselectivity, leading to the formation of a single stereoisomer out of many possibilities. nih.gov

Phenoxy Moiety Transformations

The phenoxy group offers a site for various chemical modifications, either through reactions on the aromatic ring or by cleavage of the ether bond.

The phenoxy group is subject to electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. wikipedia.org The ether oxygen atom is an activating group, meaning it increases the rate of reaction compared to benzene (B151609). It directs incoming electrophiles to the ortho and para positions due to its ability to donate electron density to the aromatic ring through resonance, which stabilizes the cationic intermediate (the arenium ion). libretexts.org

In this compound, the substituent on the ether oxygen is the bulky 1-aminocyclohexyl group. This steric hindrance is expected to disfavor substitution at the ortho positions, making the para position the most likely site of reaction. Under the acidic conditions often required for EAS, the primary amine group on the cyclohexane ring would be protonated to form an ammonium salt. While this positively charged group could have a deactivating effect through-space, the primary directing influence on the phenoxy ring remains the ether oxygen.

Common electrophilic aromatic substitution reactions and their predicted major products are summarized below.

| Reaction Type | Reagents | Predicted Major Product (Para-substituted) |

| Nitration | HNO₃ / H₂SO₄ | 2-(4-Nitrophenoxy)cyclohexan-1-amine |

| Halogenation | Br₂ / FeBr₃ | 2-(4-Bromophenoxy)cyclohexan-1-amine |

| Sulfonation | Fuming H₂SO₄ | 4-((2-Aminocyclohexyl)oxy)benzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 1-(4-((2-Aminocyclohexyl)oxy)phenyl)ethan-1-one (R=CH₃) |

This table represents predicted outcomes based on general principles of electrophilic aromatic substitution.

Ethers are generally stable but can be cleaved under harsh conditions using strong acids, most commonly hydrobromic acid (HBr) or hydroiodic acid (HI). researchgate.net For aryl alkyl ethers like this compound, the cleavage occurs at the alkyl-oxygen bond because the carbon-oxygen bond of the phenol (B47542) is stronger due to the sp² hybridization of the carbon atom.

The reaction proceeds via protonation of the ether oxygen, followed by a nucleophilic attack by the halide ion (Br⁻ or I⁻) on the adjacent carbon of the cyclohexane ring. This is a nucleophilic substitution reaction. The reaction results in the formation of a phenol and a halo-substituted cyclohexane derivative. Given the presence of the amine, it would also be protonated under these strong acid conditions.

Reaction Scheme: this compound + 2 HBr (excess) → Phenol + 2-Bromocyclohexan-1-ammonium bromide

This cleavage provides a method to de-protect a phenol or to convert the phenoxy group into a hydroxyl group while simultaneously installing a halide on the cyclohexane ring, which can be used for further synthetic transformations.

Utility as a Building Block in Complex Molecule Synthesis

The presence of two distinct functional groups (amine and phenoxy) in a stereochemically defined cyclohexane framework makes this compound a versatile building block for constructing more complex molecules. nih.gov

A chemical scaffold is a core structure to which various functional groups can be attached. This compound can serve as the starting point for a variety of larger, more intricate scaffolds.

Amide and Sulfonamide Formation: The primary amine is readily acylated with carboxylic acids or sulfonyl chlorides to form amides and sulfonamides, respectively. This introduces a wide range of R-groups into the molecule.

N-Alkylation: The amine can undergo alkylation to form secondary or tertiary amines.

Heterocycle Synthesis: The 1,2-amino-ether functionality is a synthon for various heterocyclic scaffolds. For example, it could potentially be used in cyclization reactions to form fused ring systems like benzoxazines or other complex nitrogen- and oxygen-containing heterocycles, which are common in pharmacologically active compounds.

Cross-Coupling Reactions: Following electrophilic substitution on the phenoxy ring (e.g., halogenation), the resulting aryl halide can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new carbon-carbon or carbon-nitrogen bonds, significantly increasing molecular complexity.

Compound libraries are large collections of distinct but structurally related molecules used in high-throughput screening for drug discovery and materials science. enamine.net this compound is an excellent starting scaffold for diversity-oriented synthesis to generate such libraries.

By using a combinatorial approach, a large number of derivatives can be synthesized rapidly. For example, a library can be constructed by reacting the core scaffold with a diverse set of building blocks.

Example of a Combinatorial Library Matrix:

| Reagent A1 (e.g., Acetyl Chloride) | Reagent A2 (e.g., Benzoyl Chloride) | Reagent A3 (e.g., Dansyl Chloride) | |

| Scaffold 1 (this compound) | Product A1-S1 | Product A2-S1 | Product A3-S1 |

| Scaffold 2 (Para-nitro derivative) | Product A1-S2 | Product A2-S2 | Product A3-S2 |

| Scaffold 3 (Para-bromo derivative) | Product A1-S3 | Product A2-S3 | Product A3-S3 |

In this hypothetical matrix, the amine group of the parent scaffold and its functionalized analogues (Scaffolds 2 and 3) is reacted with a set of different acylating agents (Reagents A1, A2, A3). This parallel synthesis approach can quickly generate a library of novel compounds with varied properties, which can then be screened for biological activity or other desired characteristics.

Role as a Chiral Auxiliary in Asymmetric Synthesis

This compound and its derivatives have emerged as significant chiral auxiliaries in the field of asymmetric synthesis. A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. The inherent chirality of the auxiliary biases the reaction to favor the formation of one diastereomer over another. After the desired stereocenter has been created, the auxiliary can be removed and often recycled. The effectiveness of a chiral auxiliary is determined by its ability to exert a high degree of stereocontrol, its ease of attachment and removal, and its availability in enantiomerically pure form.

The structural framework of this compound, featuring a rigid cyclohexane ring with stereogenic centers and a bulky phenoxy group, makes it an effective controller of the stereochemical course of reactions. The amino group provides a convenient handle for attaching the auxiliary to various substrates, such as carboxylic acids or their derivatives.

Chiral Auxiliary in Chiral α-Hydroxy Acid Synthesis

The closely related compound, (1R, 2R)-2-phenoxycyclohexan-1-ol, has been successfully employed as a chiral auxiliary in the synthesis of chiral α-hydroxy acids with high optical purities. iisc.ac.inresearchgate.net This demonstrates the potential of the 2-phenoxycyclohexyl scaffold in directing asymmetric transformations.

In a typical application, the chiral alcohol is esterified with a pyruvate (B1213749), such as in the formation of (1R, 2R)-2-phenoxycyclohex-1-yl pyruvate. iisc.ac.in This pyruvate ester then undergoes a diastereoselective reaction with an organometallic reagent. For instance, the addition of an alkylzinc chloride to the pyruvate ester proceeds with facial selectivity, dictated by the chiral auxiliary, to yield an α-hydroxy ester. iisc.ac.in The bulky phenoxy group on the cyclohexane ring is believed to block one face of the pyruvate's carbonyl group, thereby directing the nucleophilic attack of the organometallic reagent to the less hindered face. This results in the preferential formation of one diastereomer of the α-hydroxy ester.

Subsequent hydrolysis of the ester removes the chiral auxiliary, yielding the desired enantiomerically enriched α-hydroxy acid. The efficiency of this process is highlighted in the enantioselective synthesis of frontalin, where (1R, 2R)-2-phenoxycyclohexan-1-ol was utilized as the chiral auxiliary. iisc.ac.iniisc.ac.in Although this specific synthesis resulted in a 70% optical purity for (-)-frontalin, it successfully demonstrated the applicability of this chiral auxiliary. iisc.ac.in

| Reactant 1 | Reactant 2 | Chiral Auxiliary | Product | Diastereomeric/Enantiomeric Excess |

| Pyruvic acid | Alkylzinc chloride | (1R, 2R)-2-Phenoxycyclohexan-1-ol | α-Hydroxy ester | High optical purities reported iisc.ac.in |

| (1R, 2R)-2-phenoxycyclohex-1-yl pyruvate | 2-(3-bromoprop-1-yl)-2-methyl-1,3-dioxolane derived alkylzinc chloride | (1R, 2R)-2-Phenoxycyclohexan-1-ol | (-)-Frontalin | 70% optical purity iisc.ac.in |

Applications in Asymmetric Alkylation and Aldol (B89426) Reactions

While direct literature on the use of this compound in asymmetric alkylation and aldol reactions is not extensively detailed, the principles of its application can be inferred from the well-established use of similar chiral auxiliaries, such as those derived from amino alcohols like pseudoephedrine and prolinol. nih.govresearchgate.netharvard.edu Chiral auxiliaries are fundamental tools in controlling the stereochemistry of alkylation and aldol reactions. youtube.com

In a typical asymmetric alkylation, a carboxylic acid is first converted to an amide with the chiral amine auxiliary, in this case, this compound. The resulting amide can then be deprotonated at the α-carbon using a strong base, such as lithium diisopropylamide (LDA), to form a chiral enolate. harvard.edu The stereochemistry of this enolate is influenced by the chiral auxiliary. The subsequent reaction of this chiral enolate with an alkylating agent, like an alkyl halide, occurs with high diastereoselectivity. The chiral auxiliary effectively shields one face of the enolate, directing the incoming electrophile to the opposite face. After the alkylation step, the auxiliary can be cleaved to afford the α-substituted carboxylic acid in high enantiomeric excess. The efficiency of such reactions often depends on the reaction conditions, including the choice of base, solvent, and temperature. researchgate.net

Similarly, in asymmetric aldol reactions, the chiral auxiliary attached to a carbonyl compound directs the stereochemical outcome of the reaction with an aldehyde or ketone. youtube.comnih.gov The formation of a six-membered ring transition state involving the enolate and the aldehyde, often chelated to a metal ion, is a common model to explain the observed diastereoselectivity. youtube.com The bulky substituent on the chiral auxiliary typically occupies an equatorial position in this transition state, thereby dictating the facial selectivity of the reaction. This leads to the formation of a specific syn- or anti-aldol product. The auxiliary is then removed to yield the chiral β-hydroxy carbonyl compound.

The table below illustrates the general approach and expected outcomes for asymmetric alkylation and aldol reactions using a chiral amine auxiliary, based on established methodologies with similar compounds.

| Reaction Type | Substrate | Reagents | Expected Product | Key Feature |

| Asymmetric Alkylation | N-acyl derivative of this compound | 1. LDA, LiCl2. Alkyl halide | α-Substituted carboxylic acid derivative | High diastereoselectivity directed by the chiral auxiliary harvard.edu |

| Asymmetric Aldol Reaction | N-acyl derivative of this compound | 1. Base (e.g., LDA)2. Aldehyde | β-Hydroxy carbonyl compound | Formation of specific syn- or anti-diastereomer youtube.com |

Conformational Analysis and Stereochemical Investigations of 2 Phenoxycyclohexan 1 Amine

Preferred Conformers and Equilibrium Studies

The non-planar nature of the cyclohexane (B81311) ring leads to various conformations, with the chair form being the most stable. psu.edu The introduction of substituents on the ring lifts the degeneracy of different chair conformations, leading to a conformational equilibrium that favors the most stable arrangement.

Analysis of Cyclohexane Ring Conformations

The cyclohexane ring predominantly adopts a chair conformation, which minimizes both angle strain and torsional strain by maintaining tetrahedral bond angles of approximately 109.5° and staggering all adjacent carbon-hydrogen bonds. psu.edunih.gov In this conformation, the hydrogen atoms, and by extension any substituents, occupy two distinct types of positions: axial and equatorial. ustc.edu.cn Axial bonds are parallel to the principal axis of the ring, pointing up or down, while equatorial bonds point out from the periphery of the ring. ustc.edu.cn

Through a process known as ring flipping, one chair conformation can interconvert into another. chemistrysteps.com During this process, all axial bonds become equatorial, and all equatorial bonds become axial. researchgate.net For an unsubstituted cyclohexane ring, the two chair conformers are identical in energy. However, for a substituted cyclohexane, the two chair conformations are generally not energetically equivalent. libretexts.org The conformer that places the substituent in the more spacious equatorial position is typically more stable to avoid unfavorable steric interactions, known as 1,3-diaxial interactions, with the axial hydrogens on the same side of the ring. libretexts.orgsapub.org

The energy difference between the axial and equatorial conformations is quantified by the A-value, which represents the change in Gibbs free energy (ΔG). wikipedia.org A larger A-value indicates a stronger preference for the equatorial position. wikipedia.orgmasterorganicchemistry.com

Table 1: A-Values for Representative Substituents

| Substituent | A-value (kcal/mol) |

|---|---|

| -CH₃ | 1.7 libretexts.org |

| -OH | 0.87 masterorganicchemistry.com |

| -NH₂ | ~1.2-1.6 (estimated) |

| -OPh (Phenoxy) | ~0.6 (estimated) |

| -Br | 0.43 masterorganicchemistry.com |

Rotational Isomerism around C-O and C-N Bonds

For the C-O bond of the phenoxy group, different orientations of the phenyl ring relative to the cyclohexane ring are possible. The preferred rotamer will seek to minimize steric clashes between the ortho-hydrogens of the phenyl ring and the cyclohexane ring hydrogens.

Similarly, the C-N bond of the amine group allows for different spatial arrangements of the amino hydrogens or any N-substituents. The conformational preference around this bond can be influenced by intramolecular hydrogen bonding. In the case of 2-phenoxycyclohexan-1-amine, an intramolecular hydrogen bond could potentially form between the amino group (as a donor) and the oxygen of the phenoxy group (as an acceptor), or vice-versa if the amine is secondary or tertiary. Such an interaction, if present, would significantly stabilize a specific rotamer. Studies on other amino alcohols have shown that intramolecular hydrogen bonds play a crucial role in determining their preferred conformations. psu.eduustc.edu.cnnih.gov The formation of a five or six-membered ring through hydrogen bonding is particularly favorable. nih.gov

Influence of Substituents on Conformational Preferences of Related Systems

In 1,2-disubstituted cyclohexanes, such as this compound, the conformational equilibrium depends on the relative stereochemistry of the two substituents (cis or trans).

For a cis-1,2-disubstituted cyclohexane, one substituent must be in an axial position and the other in an equatorial position (ae or ea). libretexts.org Upon ring flip, the axial substituent becomes equatorial and the equatorial substituent becomes axial. libretexts.org The two resulting chair conformations are generally not of equal energy; the equilibrium will favor the conformer where the bulkier group occupies the equatorial position. libretexts.org

For a trans-1,2-disubstituted cyclohexane, the substituents can be either both axial (diaxial, aa) or both equatorial (diequatorial, ee). libretexts.org The diequatorial conformation is almost always significantly more stable due to the avoidance of unfavorable 1,3-diaxial interactions that are present in the diaxial conformer. libretexts.orgchemistryschool.net In addition to 1,3-diaxial interactions, gauche interactions between the two adjacent substituents can also influence the conformational energy. youtube.commasterorganicchemistry.com

Computational studies on a related molecule, 1-amino-2-phenylcyclohexanecarboxylic acid, have shown that the conformational propensities are strongly influenced by the specific orientation of the substituents and the conformation of the cyclohexane ring. nih.govnih.gov

Stereoisomeric Characterization

The presence of two chiral centers at C-1 and C-2 in this compound gives rise to the possibility of stereoisomerism.

Diastereomeric Relationships in Substituted Cyclohexylamines

This compound can exist as two pairs of enantiomers, which are diastereomers of each other. These are the cis and trans isomers.

cis-isomer: The amino and phenoxy groups are on the same side of the cyclohexane ring. This corresponds to a (1R, 2S) or (1S, 2R) configuration. The cis isomer exists as a pair of enantiomers. In the chair conformation, one substituent will be axial and the other equatorial. libretexts.org

trans-isomer: The amino and phenoxy groups are on opposite sides of the ring, corresponding to a (1R, 2R) or (1S, 2S) configuration. The trans isomer also exists as a pair of enantiomers. As discussed, the trans isomer will strongly prefer a diequatorial conformation to minimize steric strain. libretexts.org

The cis and trans diastereomers have different physical and chemical properties. Their relative stabilities are determined by the sum of all steric interactions in their most stable conformations. For the trans-isomer, the diequatorial conformer is highly favored. For the cis-isomer, the equilibrium will lie towards the conformer where the sterically more demanding group (the phenoxy group is generally considered bulkier than the amino group) occupies the equatorial position.

Table 2: Stereoisomeric Relationships in this compound

| Isomer | Relative Stereochemistry | Substituent Positions in Preferred Chair Conformation |

|---|---|---|

| cis | (1R, 2S) / (1S, 2R) | Axial/Equatorial & Equatorial/Axial |

| trans | (1R, 2R) / (1S, 2S) | Diequatorial |

Enantiomeric Purity Determination and Methodologies

The determination of enantiomeric purity, or enantiomeric excess (ee), is crucial for the characterization of chiral compounds like the stereoisomers of this compound. Several methods are available for this purpose, with nuclear magnetic resonance (NMR) spectroscopy using chiral auxiliaries being a prominent technique.

One common approach involves the use of chiral derivatizing agents (CDAs). The chiral amine is reacted with a chiral reagent to form a pair of diastereomers. Since diastereomers have different physical properties, their signals in the NMR spectrum (typically ¹H NMR) will be distinct. The ratio of the integrals of these signals corresponds directly to the ratio of the enantiomers in the original sample.

Another method utilizes chiral solvating agents (CSAs). These agents form transient diastereomeric complexes with the enantiomers of the chiral amine, again leading to separate signals in the NMR spectrum. This method has the advantage of being non-destructive, as no covalent bonds are formed.

Table 3: Common Chiral Auxiliaries for Enantiomeric Purity Determination of Amines by NMR

| Auxiliary Type | Example | Principle |

|---|---|---|

| Chiral Derivatizing Agent | Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) | Forms stable diastereomeric amides with distinct NMR signals. |

| Chiral Solvating Agent | (R)- or (S)-1,1'-Bi-2-naphthol (BINOL) | Forms transient diastereomeric complexes through hydrogen bonding and other non-covalent interactions, leading to separation of NMR signals. |

The choice of the chiral auxiliary depends on the specific structure of the amine and the desired experimental conditions. The accuracy of the ee determination relies on the baseline resolution of the diastereotopic signals in the NMR spectrum.

Intramolecular Interactions and Their Influence on Conformation

The conformation of this compound is primarily determined by a balance of attractive and repulsive intramolecular forces. These include hydrogen bonding, steric hindrance, and aromatic interactions, which collectively stabilize or destabilize different chair conformations of the cyclohexane ring.

A key stabilizing feature in this compound is the potential for intramolecular hydrogen bonding between the amine (-NH₂) group at the C-1 position and the oxygen atom of the phenoxy group at the C-2 position. This interaction involves the donation of a hydrogen atom from the amine to the non-bonding electrons of the ether oxygen, forming a five-membered ring-like structure.

The existence and strength of such a hydrogen bond are highly dependent on the stereochemical relationship between the two substituents (cis or trans). In the cis isomer, both the amino and phenoxy groups are on the same face of the cyclohexane ring. This arrangement can bring the two groups into close proximity, facilitating intramolecular hydrogen bonding. For this to occur, the cyclohexane ring must adopt a conformation where the distance and angle between the N-H bond and the oxygen lone pair are favorable.

In contrast, for the trans isomer, the substituents are on opposite faces of the ring. In a standard chair conformation, a trans-1,2-disubstituted cyclohexane can have its substituents in either a diequatorial (e,e) or a diaxial (a,a) arrangement. The diequatorial conformation, which is generally more stable due to reduced steric strain, would place the amino and phenoxy groups too far apart for effective intramolecular hydrogen bonding. The diaxial conformation might bring the groups closer, but this conformation is typically high in energy due to unfavorable 1,3-diaxial interactions.

Computational studies on analogous systems, such as 1-amino-2-phenylcyclohexanecarboxylic acid, have shown that intramolecular hydrogen bonds significantly influence conformational preferences. nih.govnih.gov Theoretical and spectroscopic investigations of similar systems, like 2-halophenols, have also demonstrated the presence of weak intramolecular hydrogen bonds that affect the conformational equilibrium. rsc.org The strength of the hydrogen bond in this compound would likely be influenced by the solvent environment, with non-polar solvents favoring the hydrogen-bonded conformation to a greater extent than polar, hydrogen-bond-competing solvents.

Table 1: Potential Intramolecular Hydrogen Bonding in this compound Isomers

| Isomer | Substituent Orientation | Potential for Intramolecular H-Bond | Notes |

| cis | Axial-Equatorial (a,e) / Equatorial-Axial (e,a) | High | The proximity of the -NH₂ and -OPh groups on the same face of the ring allows for the formation of a stabilizing intramolecular hydrogen bond. |

| trans | Diequatorial (e,e) | Low | The substituents are positioned too far apart for effective intramolecular hydrogen bonding. |

| trans | Diaxial (a,a) | Moderate | While the groups are closer than in the (e,e) conformation, this ring conformation is generally destabilized by significant steric strain. |

Steric Effects and Aromatic Interactions

Steric effects play a crucial role in the conformational analysis of this compound. wikipedia.org The bulky phenoxy group (-OPh) and the amino group (-NH₂) create steric strain when they are forced into close proximity. This steric hindrance is a repulsive force that counteracts the attractive force of any potential hydrogen bonding.

In cyclohexane derivatives, substituents generally prefer the equatorial position to minimize steric interactions with other axial substituents (1,3-diaxial interactions). For trans-2-phenoxycyclohexan-1-amine, the diequatorial (e,e) conformation is expected to be significantly more stable than the diaxial (a,a) conformation, where both bulky groups would occupy axial positions, leading to substantial steric clashes.

For the cis isomer, one substituent must be axial while the other is equatorial. The conformational equilibrium will favor the chair conformation where the larger group (phenoxy) occupies the more spacious equatorial position. However, the formation of an intramolecular hydrogen bond could potentially stabilize a conformation where the phenoxy group is axial, provided the energetic gain from the hydrogen bond outweighs the steric penalty.

Furthermore, non-covalent interactions involving the aromatic ring of the phenoxy group can also influence conformation. These can include:

Aromatic-Aromatic Interactions: While there is only one aromatic ring in the molecule itself, in condensed phases or in certain folded conformations, intermolecular aromatic-aromatic interactions could play a role in stabilizing particular arrangements. nih.gov

Table 2: Summary of Dominant Intramolecular Interactions and Their Conformational Consequences

| Interaction Type | Groups Involved | Favorable Conformation(s) | Unfavorable Conformation(s) |

| Intramolecular Hydrogen Bond | -NH₂ and -OPh | cis-(a,e) / cis-(e,a) | trans-(e,e) |

| Steric Hindrance | -NH₂, -OPh, and axial Hydrogens | Diequatorial (trans) | Diaxial (trans) |

| Aromatic (C-H/π) Interactions | Phenyl ring and Cyclohexane C-H | Can stabilize specific folded conformations | - |

Spectroscopic Characterization and Advanced Analytical Methodologies for 2 Phenoxycyclohexan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2-Phenoxycyclohexan-1-amine, providing detailed information about the hydrogen and carbon environments within the molecule.

Proton (¹H) NMR spectroscopy is fundamental for verifying the molecular structure by identifying the various proton environments. The spectrum of this compound is expected to show distinct signals for the aromatic protons of the phenoxy group, the methine and methylene (B1212753) protons of the cyclohexane (B81311) ring, and the protons of the primary amine group.

The protons on the aromatic ring typically appear in the downfield region of the spectrum, generally between δ 6.8 and 7.5 ppm. The protons on the cyclohexane ring will resonate further upfield. The proton on the carbon bearing the phenoxy group (C2-H) and the proton on the carbon bearing the amine group (C1-H) are expected to be shifted downfield compared to the other ring protons due to the deshielding effects of the adjacent electronegative oxygen and nitrogen atoms. The remaining methylene protons of the cyclohexane ring would appear as complex multiplets in the aliphatic region (approximately δ 1.2-2.5 ppm). The amine (NH₂) protons exhibit a characteristic signal whose chemical shift can be variable (typically δ 0.5-5.0) and is influenced by factors such as solvent, concentration, and hydrogen bonding. pdx.eduorganicchemistrydata.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Aromatic (Ar-H) | 6.8 - 7.5 | Multiplet | Protons on the phenoxy group. |

| Methine (CH-O) | 3.8 - 4.5 | Multiplet | Proton on the carbon attached to the oxygen atom. |

| Methine (CH-N) | 2.8 - 3.5 | Multiplet | Proton on the carbon attached to the nitrogen atom. |

| Cyclohexane (CH₂) | 1.2 - 2.5 | Multiplets | Methylene protons on the cyclohexane ring. |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton of the molecule. ucl.ac.uk Every non-equivalent carbon atom in this compound will produce a distinct signal. hw.ac.uk The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of each carbon atom.

Carbons bonded to electronegative atoms like oxygen and nitrogen are significantly deshielded and appear at higher chemical shifts (downfield). hw.ac.uklibretexts.org Therefore, the carbon atom attached to the oxygen of the phenoxy group (C-O) and the carbon attached to the nitrogen of the amine group (C-N) are expected to resonate in the δ 50-90 ppm range. pdx.eduoregonstate.edu The aromatic carbons of the phenoxy group will appear in the typical aromatic region (δ 110-160 ppm), with the ipso-carbon (the one directly attached to the ether oxygen) often found at the most downfield end of this range, around 160 ppm. hw.ac.ukoregonstate.edu The remaining sp³ hybridized carbons of the cyclohexane ring will be found in the upfield region, typically between δ 20-50 ppm. libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Aromatic (C-O) | 155 - 165 | Ipso-carbon of the phenoxy group. hw.ac.uk |

| Aromatic (C-H) | 110 - 130 | Other carbons in the aromatic ring. |

| Cyclohexane (C-O) | 70 - 85 | Carbon bearing the phenoxy group. oregonstate.edu |

| Cyclohexane (C-N) | 50 - 65 | Carbon bearing the amine group. libretexts.org |

The relative stereochemistry of the phenoxy and amine substituents on the cyclohexane ring (cis or trans) can be determined using advanced two-dimensional (2D) NMR techniques. The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is particularly powerful for this purpose. ipb.pt

A NOESY spectrum maps through-space interactions between protons that are in close proximity (typically within 4-5 angstroms). youtube.com To assign the stereochemistry of this compound, one would look for a cross-peak between the proton at C1 (attached to the amine) and the proton at C2 (attached to the phenoxy group). The presence of a strong NOE correlation between these two protons would indicate that they are on the same face of the cyclohexane ring, confirming a cis relationship. ipb.pt Conversely, the absence of this specific cross-peak would suggest a trans arrangement where the protons are too far apart for a significant NOE to be observed. Other 2D techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can be used to confirm the proton-proton and proton-carbon connectivities, respectively, ensuring the correct assignment of all signals before interpreting the NOESY data. ipb.pt

As this compound is a chiral molecule, it can exist as a pair of enantiomers. Standard NMR spectroscopy cannot distinguish between enantiomers. wikipedia.org To determine the enantiomeric purity or enantiomeric excess (ee) of a sample, a technique involving chiral derivatizing agents (CDAs) is employed. wikipedia.org

This method involves reacting the racemic or enantioenriched amine with a single, pure enantiomer of a chiral derivatizing agent. researchgate.net This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers, unlike enantiomers, have different physical properties and, crucially, are distinguishable by NMR spectroscopy. wikipedia.org

A common protocol for primary amines involves a three-component reaction with 2-formylphenylboronic acid and an enantiopure chiral diol, such as (S)-1,1'-bi-2-naphthol (BINOL). researchgate.netnih.gov This reaction forms a pair of diastereomeric iminoboronate esters. In the ¹H NMR spectrum of this mixture, at least one set of corresponding protons in the two diastereomers will be chemically non-equivalent and will show separate, well-resolved signals. researchgate.netnih.gov By integrating the areas of these distinct signals, the relative ratio of the two diastereomers can be accurately calculated. This ratio directly corresponds to the enantiomeric ratio of the original this compound sample, allowing for a precise determination of its enantiomeric purity.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, including Infrared (IR) and Raman, are used to identify the key functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound provides a distinct fingerprint based on its functional groups.

Amine Group (NH₂): As a primary amine, the compound will exhibit two characteristic N-H stretching bands in the region of 3400-3250 cm⁻¹. orgchemboulder.com One band corresponds to the asymmetric stretch and the other to the symmetric stretch. youtube.com Additionally, a primary amine shows an N-H bending (scissoring) vibration, which typically appears in the 1650-1580 cm⁻¹ range. orgchemboulder.com A broad N-H wagging band may also be observed between 910-665 cm⁻¹. orgchemboulder.com

Ether Group (C-O-C): The ether linkage will be evident from a strong C-O stretching absorption. For an aryl-alkyl ether, this band is typically found in the region of 1275-1200 cm⁻¹ (asymmetric stretch) and a weaker symmetric stretch near 1075-1020 cm⁻¹.

Aromatic Ring: The presence of the phenoxy group gives rise to several characteristic bands. Aromatic C-H stretching vibrations are usually seen as a group of weak to medium bands just above 3000 cm⁻¹. C=C ring stretching vibrations appear as a series of absorptions in the 1600-1450 cm⁻¹ region.

Raman spectroscopy provides complementary information. While IR is particularly sensitive to polar bonds, Raman spectroscopy is sensitive to non-polar, symmetric bonds. It is effective for identifying aromatic rings and can also detect the vibrations associated with the amine and ether functional groups, often with different relative intensities compared to the IR spectrum. nih.govresearchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Notes |

|---|---|---|---|

| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3400 - 3250 | Two distinct bands expected. orgchemboulder.com |

| Primary Amine | N-H Bend (scissoring) | 1650 - 1580 | A key indicator for a primary amine. orgchemboulder.comyoutube.com |

| Aromatic | C-H Stretch | 3100 - 3000 | Typically weak to medium intensity. |

| Aliphatic | C-H Stretch | 3000 - 2850 | From the cyclohexane ring. |

| Aromatic | C=C Ring Stretch | 1600 - 1450 | Multiple bands are common. |

| Ether | C-O-C Asymmetric Stretch | 1275 - 1200 | Strong absorption for aryl-alkyl ethers. |

Conformational Insights from Vibrational Spectra

The vibrational spectra (Infrared and Raman) of this compound are expected to be complex, reflecting the various conformational isomers arising from the stereochemistry of the cyclohexane ring and the rotation around the C-O and C-N bonds. The cyclohexane ring typically exists in a chair conformation to minimize steric strain. science-softcon.deaps.org For a 1,2-disubstituted cyclohexane like this compound, both cis and trans diastereomers are possible, each with its own set of conformational possibilities.

In the chair conformation, the phenoxy and amine substituents can occupy either axial or equatorial positions. science-softcon.de The relative stability of these conformers is governed by steric interactions, particularly 1,3-diaxial interactions. researchgate.net Generally, conformers with bulky substituents in the equatorial position are energetically favored. science-softcon.demdpi.com

Table 1: Predicted Major Vibrational Bands for Conformational Analysis of this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Significance for Conformational Analysis |

| N-H Stretch (asymmetric & symmetric) | 3400-3250 | The position and number of these bands can indicate the extent of hydrogen bonding, which may differ between conformers. |

| C-H Stretch (Aromatic) | 3100-3000 | Characteristic of the phenoxy group. |

| C-H Stretch (Aliphatic) | 2960-2850 | Subtle shifts can differentiate between axial and equatorial C-H bonds. |

| C=C Stretch (Aromatic) | 1600-1450 | Provides information on the phenyl ring of the phenoxy group. |

| N-H Bend (Scissoring) | 1650-1580 | Sensitive to the local environment of the amine group. |

| C-O-C Stretch (asymmetric) | 1260-1200 | Characteristic of the aryl-alkyl ether linkage. |

| C-O-C Stretch (symmetric) | 1075-1020 | Also characteristic of the ether linkage. |

| C-N Stretch | 1250-1020 | Can be coupled with other vibrations, but its position is influenced by the conformation. |

Note: The data in this table is inferred from characteristic vibrational frequencies of analogous compounds such as cyclohexylamine (B46788), aromatic ethers, and substituted cyclohexanes. researchgate.netresearchgate.netnih.govresearchgate.net

By analyzing the vibrational spectra, potentially with the aid of computational modeling, it would be possible to identify the predominant conformers of this compound in different phases (gas, liquid, solid) and solvents.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of a molecule through its fragmentation patterns.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. The molecular formula of this compound is C₁₂H₁₇NO.

The expected exact mass of the molecular ion [M]⁺• can be calculated using the masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, ¹⁶O).

Calculated Exact Mass:

(12 x 12.000000) + (17 x 1.007825) + (1 x 14.003074) + (1 x 15.994915) = 191.131014 u

HRMS instruments, such as time-of-flight (TOF) or Orbitrap analyzers, can measure this value with high precision (typically within 5 ppm), which helps to confirm the elemental formula and distinguish it from other isobaric compounds. docbrown.infolibretexts.org

Fragmentation Patterns and Structural Information

In electron ionization (EI) mass spectrometry, the high-energy electrons cause the molecule to ionize and fragment in characteristic ways. The fragmentation pattern of this compound would be influenced by the presence of the amine, the phenoxy group, and the cyclohexane ring.

The nitrogen rule states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is the case for this compound (191 g/mol ).

Key fragmentation pathways would likely include:

α-Cleavage: This is a common fragmentation pathway for amines, involving the cleavage of the C-C bond adjacent to the nitrogen atom. youtube.comnih.gov For this compound, this could lead to the loss of a C₅H₉• radical from the cyclohexane ring, resulting in a fragment ion.

Cleavage of the Phenoxy Group: The C-O bond of the ether can cleave, leading to the formation of a phenoxy radical (C₆H₅O•) or a phenoxy cation (C₆H₅O⁺, m/z 93). Alternatively, cleavage of the bond between the oxygen and the phenyl ring could produce a C₆H₅⁺ ion (m/z 77).

Loss of the Amino Group: Cleavage of the C-N bond can result in the loss of an amino radical (•NH₂) to give a fragment at m/z 174.

Ring Fragmentation: The cyclohexane ring itself can undergo fragmentation, often through the loss of ethene (C₂H₄, 28 u) or other small neutral molecules. rsustnjogat.org

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Predicted Fragment Ion | Plausible Origin |

| 191 | [C₁₂H₁₇NO]⁺• | Molecular Ion |

| 174 | [C₁₂H₁₆O]⁺• | [M - NH₂]⁺ |

| 98 | [C₆H₁₂N]⁺ | α-cleavage with loss of phenoxy radical |

| 93 | [C₆H₅O]⁺ | Cleavage of the C-O bond |

| 84 | [C₆H₁₀]⁺• | Loss of phenoxy radical and NH₂ |

| 77 | [C₆H₅]⁺ | Loss of the phenoxy group |

| 56 | [C₄H₈]⁺• | Fragmentation of the cyclohexane ring |

Note: The fragmentation patterns presented are predictive and based on the known behavior of amines, ethers, and cyclic alkanes in mass spectrometry. The relative intensities of the peaks would depend on the stability of the resulting fragments. youtube.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is primarily determined by the electronic transitions within the phenoxy chromophore. The cyclohexylamine portion of the molecule does not absorb significantly in the typical UV-Vis range (200-800 nm).

Electronic Transitions of the Phenoxy Chromophore

The phenoxy group is essentially a substituted benzene (B151609) ring and is expected to exhibit absorption bands characteristic of the benzene chromophore. These arise from π → π* transitions. For phenol (B47542), two main absorption bands are observed: a strong primary band (E2-band) around 210 nm and a weaker secondary band (B-band) with fine structure around 270 nm.

In this compound, the ether linkage acts as an auxochrome, a group that modifies the absorption of the chromophore. The lone pair of electrons on the oxygen atom can interact with the π-system of the benzene ring, typically causing a bathochromic (red) shift of the absorption bands to longer wavelengths and an increase in their intensity (hyperchromic effect).

Table 3: Predicted UV-Vis Absorption Maxima for this compound

| Band | Predicted λmax (nm) in a Non-polar Solvent | Type of Transition |

| E2-band | ~220 | π → π |

| B-band | ~270-280 | π → π |

Note: These values are estimations based on the UV-Vis spectra of phenol and other phenoxy compounds.

Solvent Effects on UV-Vis Spectra

The polarity of the solvent can significantly influence the UV-Vis spectrum of this compound. nih.gov The interactions between the solvent molecules and the ground and excited states of the chromophore can alter the energy difference between these states, leading to shifts in the absorption maxima.

Bathochromic Shift (Red Shift): In polar solvents, the excited state, which is generally more polar than the ground state for π → π* transitions, is stabilized to a greater extent. This reduces the energy gap for the transition, resulting in a shift to longer wavelengths. mdpi.com

Hypsochromic Shift (Blue Shift): This is less common for π → π* transitions but can occur if the ground state is more stabilized by the polar solvent than the excited state.

Loss of Fine Structure: In polar solvents, especially those capable of hydrogen bonding, the vibrational fine structure of the B-band is often broadened and may disappear. This is due to the variety of solute-solvent interactions that can exist. nih.gov

For this compound, increasing the solvent polarity from a non-polar solvent like hexane (B92381) to a polar protic solvent like ethanol (B145695) is expected to cause a bathochromic shift in the absorption maxima and a loss of the fine structure of the B-band. researchgate.net

Table 4: Predicted Solvent Effects on the B-band of this compound

| Solvent | Polarity | Expected λmax (nm) | Expected Spectral Feature |

| Hexane | Non-polar | ~270 | Fine structure may be visible |

| Ethanol | Polar, Protic | ~275-285 | Broadened band, loss of fine structure |

Note: The predicted shifts are qualitative and based on the general behavior of aromatic ethers and phenols in different solvents. researchgate.net

Chiral Analytical Techniques

The analysis of enantiomers of chiral amines is a significant area of research. nih.gov Direct chromatographic enantioseparation is a preferred approach for both analytical and preparative scale separations. csfarmacie.cz

Chiral HPLC is a powerful and widely used technique for the separation of enantiomers. phenomenex.com The choice of a suitable chiral stationary phase (CSP) is paramount for achieving successful enantiomeric resolution. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are recognized for their broad applicability in separating a wide range of chiral compounds, including amines. yakhak.orgmdpi.com

For the separation of chiral amines, the mobile phase composition, including the type of organic modifier and the presence of additives, plays a crucial role. csfarmacie.cz Typical mobile phases consist of a mixture of a non-polar solvent like hexane and an alcohol such as 2-propanol. yakhak.org The use of acidic or basic additives can significantly influence the retention and enantioselectivity by interacting with the amine functionality of the analyte.

The development of an efficient chiral HPLC method for amines often involves screening different CSPs and optimizing the mobile phase. phenomenex.comyakhak.org For instance, a study on the enantiomeric resolution of various chiral amines utilized cellulose and amylose phenylcarbamate derived CSPs with a mobile phase of 2-propanol in hexane. yakhak.org Detection is typically carried out using a UV detector, and for certain derivatives, a fluorescence detector can be employed for enhanced sensitivity. yakhak.org

Table 1: Illustrative Chiral HPLC Parameters for Amine Separation

| Parameter | Condition |

| Column | Cellulose or Amylose Phenylcarbamate-based CSP |

| Mobile Phase | Hexane/2-Propanol mixtures |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | Ambient |

This table represents typical starting conditions for the chiral separation of amines and would require optimization for this compound.

Gas chromatography with chiral stationary phases is another essential technique for the enantiomeric separation of volatile chiral compounds. For amines, derivatization is often necessary to improve volatility and chromatographic performance. Common derivatizing agents include acylating agents, which convert the amine into a less polar and more volatile amide derivative. nih.gov

The most common chiral stationary phases for GC are based on cyclodextrin (B1172386) derivatives. These CSPs can form transient diastereomeric complexes with the enantiomers of the analyte, leading to differences in retention times. The choice of the specific cyclodextrin derivative and the GC conditions, such as temperature programming, are critical for achieving separation.

For the analysis of chiral amines by GC, a flame ionization detector (FID) is commonly used. The separation efficiency in chiral GC is influenced by factors such as the column temperature, carrier gas flow rate, and the nature of the chiral stationary phase.

Table 2: Representative GC Conditions for Chiral Amine Analysis

| Parameter | Condition |

| Column | Cyclodextrin-based Chiral Capillary Column |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 250 °C |

| Oven Program | Temperature gradient optimized for the specific analytes |

| Derivatization | Required (e.g., acylation) |

This table outlines general GC parameters that would serve as a starting point for the analysis of derivatized this compound.

Optical rotation and circular dichroism are chiroptical techniques that provide information about the stereochemistry of chiral molecules. Enantiomers rotate the plane of polarized light to an equal extent but in opposite directions. csfarmacie.cz This property is quantified as the specific rotation, which is a characteristic physical constant for a pure enantiomer under defined conditions (temperature, wavelength, solvent, and concentration).

Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides information about the absolute configuration and conformational features of the enantiomers. Each enantiomer will produce a CD spectrum that is a mirror image of the other.

These techniques are crucial for determining the enantiomeric purity and assigning the absolute configuration of the separated enantiomers of this compound. The data obtained from HPLC or GC can be correlated with the chiroptical properties to identify each enantiomeric peak.

Theoretical and Computational Chemistry Studies of 2 Phenoxycyclohexan 1 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods solve the Schrödinger equation (or its approximations) to provide detailed information about molecular structure, stability, and reactivity.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying the electronic properties of molecules. dntb.gov.ua It offers a balance between accuracy and computational cost, making it suitable for systems of the size of 2-phenoxycyclohexan-1-amine. nih.gov A DFT study on this compound would typically involve geometry optimization to find the lowest energy structure. This would provide precise data on bond lengths, bond angles, and dihedral angles.

The electronic structure analysis would yield insights into the distribution of electrons within the molecule. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. wjarr.com A smaller gap generally suggests higher reactivity. wjarr.com For instance, studies on pyrimidine (B1678525) derivatives have shown that a lower energy gap compared to a reference compound like ibuprofen (B1674241) indicates greater chemical reactivity. wjarr.com

Furthermore, DFT calculations can generate an electrostatic potential map, which illustrates the charge distribution and helps identify nucleophilic and electrophilic sites within the molecule. For this compound, one would expect a negative potential (electron-rich region) around the oxygen atom of the phenoxy group and the nitrogen atom of the amine group, and positive potentials (electron-poor regions) on the amine hydrogens and potentially the aromatic ring hydrogens.

Table 1: Representative Data from DFT Calculations on Analogous Systems This table illustrates the type of data that would be obtained from a DFT study of this compound, using data for similar compounds as a reference.

| Parameter | Value (for Pyrimidine Derivative DMPN) wjarr.com | Value (for Ibuprofen) wjarr.com |

| EHOMO (eV) | -5.57 | - |

| ELUMO (eV) | -1.94 | - |

| Energy Gap (ΔE) (eV) | 3.63 | 6.03 |

| Chemical Hardness (η) (eV) | 1.81 | 3.02 |

| Electrophilicity Index (ω) (eV) | 3.88 | 2.64 |

This data is for illustrative purposes to show the outputs of DFT calculations and is not for this compound.

Ab Initio Calculations for Conformational Analysis and Energy Minima

Ab initio methods, which are based on first principles without the use of empirical parameters, are highly reliable for conformational analysis. For this compound, the cyclohexane (B81311) ring is the primary source of conformational isomerism. Ab initio calculations, such as Møller-Plesset perturbation theory (MP2), would be employed to determine the relative energies of different conformations. researchgate.net

The cyclohexane ring can exist in several conformations, with the chair form being the most stable. epa.gov Other higher-energy conformations include the boat and the twist-boat. epa.gov An ab initio study on cyclohexane itself revealed that the twist-boat structure is a minimum on the potential energy surface, lying about 6.9 kcal/mol higher in energy than the chair conformation. epa.gov The boat conformation is a transition state between twist-boat forms. epa.gov

For this compound, the substituents (phenoxy and amine groups) can be in either axial or equatorial positions. The relative stability of the resulting conformers (e.g., cis vs. trans, and within each, the different chair conformations) would be determined. Generally, bulky substituents prefer the equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions. libretexts.orglibretexts.org The energy difference between the axial and equatorial conformers of methylcyclohexane (B89554) is approximately 1.74 kcal/mol (7.6 kJ/mol), with the equatorial conformer being more stable. libretexts.orgmasterorganicchemistry.com For the larger phenoxy and amine groups, this energy difference would be different and would also depend on their relative stereochemistry (cis or trans).

Table 2: Relative Energies of Cyclohexane Conformers from Ab Initio Calculations

| Conformation | Symmetry | Relative Energy (kcal/mol) epa.gov |

| Chair | D3d | 0.0 |

| Twist-Boat | D2 | 6.9 |

| Boat | C2v | 7.9 |

| Transition State | C2 | ~12.0 |

This data is for the parent cyclohexane and serves as a baseline for understanding the conformational landscape of its derivatives.

Investigation of Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding, CH-π interactions)

The functional groups in this compound allow for a variety of non-covalent interactions that can significantly influence its conformation and properties.

Intramolecular Hydrogen Bonding: A key feature would be the potential for an intramolecular hydrogen bond between the amine group (-NH2), acting as a hydrogen bond donor, and the oxygen atom of the phenoxy group, acting as a hydrogen bond acceptor (O-H···N). ustc.edu.cn The formation of such a bond depends on the stereochemistry (cis/trans) and the specific conformation of the cyclohexane ring that brings these groups into sufficient proximity. Computational studies on linear aminoalcohols have shown that the strength and favorability of intramolecular hydrogen bonds are highly dependent on the chain length, which dictates the size of the resulting ring-like structure. ustc.edu.cn For this compound, a cis-conformation would be necessary for this interaction. The strength of such a bond can be evaluated computationally by analyzing the geometry (H···O distance, N-H···O angle), vibrational frequency shifts (a red-shift in the N-H stretching frequency), and through methods like the Quantum Theory of Atoms in Molecules (QTAIM). researchgate.netresearchgate.net

CH-π Interactions: The presence of the phenyl ring allows for potential CH-π interactions. These are weak attractive interactions between a C-H bond (from the cyclohexane ring) and the electron cloud of the aromatic π-system. The geometry of the molecule would determine if any of the axial or equatorial C-H bonds on the cyclohexane ring are positioned favorably over the face of the phenyl ring to engage in this type of stabilizing interaction.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular modeling and dynamics simulations allow for the exploration of its dynamic behavior over time.

Conformational Space Exploration

The conformational landscape of this compound can be complex due to the flexibility of the cyclohexane ring and the rotation of the phenoxy and amine groups. Molecular dynamics (MD) simulations can be used to explore this conformational space. In an MD simulation, the motion of atoms is simulated over time by solving Newton's equations of motion.

Techniques like accelerated molecular dynamics (A-MD) can enhance the sampling of conformational space, allowing for the observation of rare events like the chair-to-chair interconversion of the cyclohexane ring on computationally accessible timescales. nih.gov A study using A-MD on cyclohexane demonstrated an acceleration of the chair-flip rate by a factor of approximately 100,000, while still being able to reconstruct the correct energy distributions. nih.gov Applying such a method to this compound would provide a comprehensive map of its accessible conformations and the energetic barriers between them, offering a dynamic view of the equilibria discussed in the ab initio section.

Reaction Pathway Modeling for Synthesis and Derivatization

Computational methods are invaluable for modeling chemical reactions, helping to elucidate mechanisms and predict outcomes.